molecular formula C9H9NO2S B12285694 2-Cyano-3-(5-methyl-2-thienyl)propionic Acid

2-Cyano-3-(5-methyl-2-thienyl)propionic Acid

Cat. No.: B12285694
M. Wt: 195.24 g/mol
InChI Key: MXVQFZBJRRYIEY-UHFFFAOYSA-N
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Description

2-Cyano-3-(5-methyl-2-thienyl)propionic Acid is a chemical compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol. It is a useful research chemical, often utilized in various scientific studies and applications. The compound features a cyano group (–C≡N) and a thienyl group (a sulfur-containing five-membered ring), which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-methyl-2-thienyl)propionic Acid typically involves the condensation of a cyanoacetic acid derivative with a thienyl-containing aldehyde or ketone. One common method is the Knoevenagel condensation, where the cyanoacetic acid derivative reacts with the aldehyde or ketone in the presence of a base such as piperidine or pyridine . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(5-methyl-2-thienyl)propionic Acid can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

2-Cyano-3-(5-methyl-2-thienyl)propionic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Cyano-3-(5-methyl-2-thienyl)propionic Acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the thienyl group can participate in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-2-methyl-3-phenyl-propionic acid
  • Methyl 3-cyanopropionate

Uniqueness

2-Cyano-3-(5-methyl-2-thienyl)propionic Acid is unique due to the presence of both a cyano group and a thienyl group. This combination imparts distinct chemical properties, making it a versatile building block in organic synthesis and a valuable compound in various scientific research applications.

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

2-cyano-3-(5-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C9H9NO2S/c1-6-2-3-8(13-6)4-7(5-10)9(11)12/h2-3,7H,4H2,1H3,(H,11,12)

InChI Key

MXVQFZBJRRYIEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CC(C#N)C(=O)O

Origin of Product

United States

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